1-(4-Hydroxyphenyl)-2,4,6-triphenyl-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

Wirkmechanismus

Target of Action

It’s structurally similar to 1,3,5-triphenylbenzene , which is known to be a versatile photoluminescent chemo-sensor platform .

Mode of Action

Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit . It exhibits fluorescence quenching and enhancement-based chemo-sensing properties .

Biochemical Pathways

Based on its structural similarity to 1,3,5-triphenylbenzene, it may be involved in fluorescence signalling pathways .

Result of Action

Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit , suggesting that “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-” may have similar effects.

Action Environment

It’s worth noting that 1,3,5-triphenylbenzene is thermally and photochemically stable , which may suggest similar stability characteristics for “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-”.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- typically involves the following steps:

Starting Materials: The synthesis begins with benzene and phenol as the primary starting materials.

Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form triphenylbenzene.

Hydroxylation: The triphenylbenzene is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce the hydroxy group at the para position of one of the phenyl rings.

Industrial Production Methods

Industrial production methods for 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

Oxidation: Formation of 1-(4-Benzoquinonyl)-2,4,6-triphenyl-.

Reduction: Formation of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- derivatives with reduced functional groups.

Substitution: Formation of brominated or nitrated derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- can be compared with other similar compounds such as:

1,3,5-Triphenylbenzene: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

4-Hydroxybiphenyl: Contains only two phenyl rings, resulting in different chemical and physical properties.

2,4,6-Triphenylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- lies in its combination of a hydroxy group and multiple phenyl rings, which confer distinct chemical reactivity and potential for diverse applications.

Biologische Aktivität

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- (C29H23NO2), a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

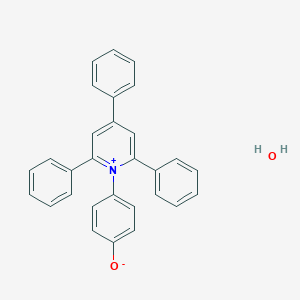

Chemical Structure

The compound's structure features a hydroxyl group attached to a phenyl ring, which is further connected to a triphenyl moiety. This unique arrangement contributes to its biological activity and interaction with various biomolecules.

Antiproliferative Effects

Research indicates that 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- exhibits notable antiproliferative activity against several cancer cell lines. A study demonstrated its effectiveness in inhibiting the growth of K562 (chronic myeloid leukemia) cells when treated with varying concentrations over different time periods. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations (10 µM) after 48 hours of treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Treatment Duration (h) | % Cell Viability |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- | K562 | 10 | 48 | 30% |

| MV4-11 | 10 | 72 | 25% | |

| MCF-7 | 10 | 24 | 40% |

The mechanism through which this compound exerts its antiproliferative effects involves several pathways:

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA) are significantly reduced following treatment, indicating a halt in cell cycle progression .

- Microtubule Disruption : The compound has been shown to affect microtubule dynamics, contributing to its cytotoxic effects.

Case Study: In Vitro Analysis

In a controlled laboratory setting, K562 cells were subjected to treatment with the compound at various concentrations. Flow cytometry and immunoblotting techniques were employed to assess cell viability and apoptosis markers. The findings confirmed that the compound effectively induced apoptosis in a concentration-dependent manner.

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds often correlates with their structural features. For instance, the presence of hydroxyl groups enhances solubility and interaction with biological targets. Research has indicated that modifications to the triphenyl structure can significantly alter the compound's potency against different cancer types .

Comparative Analysis

To understand the relative potency of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl-, it is beneficial to compare it with other similar compounds:

Table 2: Comparative Biological Activities

| Compound | Antiproliferative Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- | ~5 | Apoptosis induction, microtubule disruption |

| Compound A (similar structure) | ~10 | Caspase activation |

| Compound B (different substituent) | ~15 | Cell cycle arrest |

Eigenschaften

IUPAC Name |

4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBVGMHCCDFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.